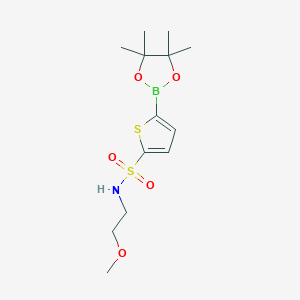

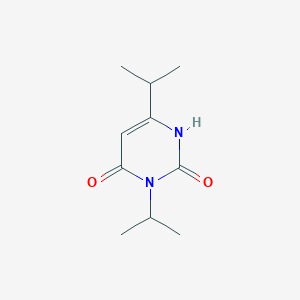

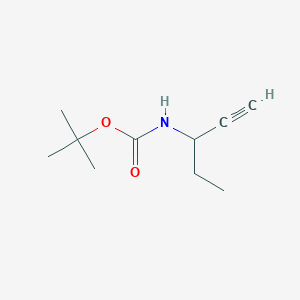

6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione

説明

Pyrimidine derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often encountered in approved drugs, clinical candidates, and functional materials . For example, anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib possess a pyrimidine skeleton .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, new heterocyclic derivatives containing a pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The structure-activity relationships of these compounds can provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the pyrimidine ring .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite complex and are often influenced by the specific substituents present on the pyrimidine ring. For example, the phosphate binding region occupied by –NH of the 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structure. For example, all the potent compounds from a series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .

科学的研究の応用

Antimicrobial Evaluation and Synthesis of Derivatives

- A study highlighted the synthesis of derivatives from 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, noting their promising potential as antibacterials. The antimicrobial activity of these compounds was moderate against common bacterial strains, including S. aureus, E. coli, and B. subtilis. Interestingly, one derivative showed better activity against P. aeruginosa compared to the reference drug streptomycin (Vlasov et al., 2022).

Green Synthesis of Heterocycles

- Research into diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a green method demonstrated the utility of 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione in forming complex structures without the need for chromatography or recrystallization, simplifying the purification process (Ahadi et al., 2014).

Electrocatalytic Cyclization

- A study on electrocatalytic cyclization of derivatives led to the selective formation of substituted spirobarbituric dihydrofurans, showcasing the chemical's versatility in organic synthesis and potential applications in material science (Elinson et al., 2021).

Structural and Spectral Exploration

- Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized and characterized, showing the importance of 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione in exploring new compounds with potential optical applications. The study detailed spectral analysis and computational exploration, indicating its utility in designing materials with specific optical properties (Ashraf et al., 2019).

Herbicidal Activities

- The synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their preliminary evaluation for herbicidal activities demonstrated the chemical's potential use in agricultural sciences. One compound exhibited significant herbicidal activity against Brassica napus, suggesting its potential as a lead compound for developing new herbicides (Huazheng, 2013).

作用機序

特性

IUPAC Name |

6-(3-bromophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUWFNHWOVJRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)

![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)